molecular formula C21H28O5 B7788994 Cortisone-[2H7]

Cortisone-[2H7]

Cat. No.: B7788994
M. Wt: 360.4 g/mol
InChI Key: MFYSYFVPBJMHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cortisone-[2H7] is a deuterium-labeled analog of cortisone, a glucocorticoid steroid involved in metabolic and immune regulation. The compound features seven deuterium atoms replacing protium (¹H) at specific positions, typically used as an internal standard in mass spectrometry (MS)-based assays to ensure precise quantification of endogenous cortisone in biological matrices . Its isotopic labeling minimizes interference with natural cortisone during chromatographic separation while providing identical chemical behavior, making it indispensable for pharmacokinetic studies, lipidomics, and sterol metabolism research .

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSYFVPBJMHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Exchange in Deuterated Solvents

Treatment of cortisone with sodium deuteroxide (NaOD) in deuterated methanol (MeOD) facilitates H-D exchange at the C1 and C19 methyl groups. These positions exhibit enhanced acidity due to their proximity to the C3 ketone, enabling efficient deuterium incorporation. For example, prolonged reaction times (24–72 hours) at elevated temperatures (50–70°C) achieve >90% deuteration at these sites.

Functional Group Protection

To prevent undesired side reactions during exchange, critical functional groups require protection:

  • C17 dihydroxyacetone side chain : Protection as a bis-methylenedioxy (BMD) derivative stabilizes the side chain against base-induced degradation.

  • C3 ketone : Conversion to a semicarbazone protects the ketone while allowing subsequent regeneration post-deuteration.

Reductive Deuteration of Ketone Groups

Reductive deuteration introduces deuterium at positions inaccessible via H-D exchange. Sodium borodeuteride (NaBD4) selectively reduces ketones to secondary alcohols while incorporating deuterium.

C11 Ketone Reduction

The C11 ketone in cortisone is reduced to a secondary alcohol using NaBD4 in tetrahydrofuran (THF). This step introduces deuterium at C11, producing 11-deutero-cortisone. Careful control of reaction pH and temperature minimizes over-reduction or epimerization.

Post-Reduction Exchange

Following reductive deuteration, secondary alcohols (e.g., at C11) may undergo reversible H-D exchange. Re-exposing the intermediate to NaOD/MeOD ensures maximal deuterium retention at these positions.

Synthesis of Cortisone-[2H7]: A Stepwise Protocol

Building on these principles, a representative synthesis of Cortisone-[2H7] proceeds as follows:

  • Protection of C17 Side Chain :
    Cortisone is treated with 2,2-dimethoxypropane under acidic conditions to form the BMD-protected derivative.

  • C3 Semicarbazone Formation :
    Reaction with semicarbazide hydrochloride in ethanol yields the C3-semicarbazone, shielding the ketone during subsequent steps.

  • H-D Exchange at C1 and C19 :
    The protected intermediate is refluxed in 6.5% NaOD/MeOD for 48 hours, achieving >95% deuteration at C1 and C19.

  • Reductive Deuteration at C11 :
    Treatment with NaBD4 in THF reduces the C11 ketone to an alcohol, introducing deuterium at C11.

  • C3 Deprotection :
    Hydrolysis with 3M HCl regenerates the C3 ketone while retaining deuterium at adjacent positions.

  • C21 Side Chain Labeling :
    The primary alcohol at C21 undergoes H-D exchange via NaOD/MeOD , introducing deuterium at C21.

  • Final Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) isolates Cortisone-[2H7] with >98% isotopic purity.

Analytical Validation and Isotopic Purity

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Loss of proton signals at δ 1.21 (C1), δ 1.45 (C19), and δ 3.58 (C21) confirms deuterium incorporation.

  • ¹³C NMR : Isotopic shifts at labeled carbons validate positional specificity.

Mass Spectrometry (MS) :

  • High-Resolution MS : [M+H]⁺ peak at m/z 367.2165 (Δ +7 Da from unlabeled cortisone) confirms seven deuterium atoms.

Challenges and Optimizations

  • Isotopic Dilution : Competing proton sources (e.g., moisture) reduce deuteration efficiency. Rigorous anhydrous conditions and excess NaBD4 mitigate this.

  • Regioselectivity : Unwanted deuteration at C2 or C4 is minimized by steric hindrance from the C3 semicarbazone.

  • Yield Trade-offs : Multistep protection-deprotection sequences limit overall yields (~40–50%); however, iterative optimization improves throughput.

Applications in Biomedical Research

Cortisone-[2H7] enables:

  • Tracer Studies : Quantifying cortisone metabolism in vivo via LC-MS/MS.

  • Enzyme Kinetics : Elucidating 11β-hydroxysteroid dehydrogenase activity in glucocorticoid activation.

  • Drug-Drug Interactions : Assessing hepatic cytochrome P450-mediated modifications .

Chemical Reactions Analysis

Types of Reactions

Cortisone-[2H7] undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with deuterium atoms.

Common Reagents and Conditions

Common reagents used in these reactions include deuterium gas, deuterated solvents, and catalysts such as palladium on carbon . The conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Major Products

The major products formed from these reactions include deuterated cortisone derivatives, which are used in various research applications to study metabolic pathways and drug interactions .

Comparison with Similar Compounds

Role in Mass Spectrometry

  • Cortisone-[2H7]: Exhibits near-identical retention time to unlabeled cortisone but distinct mass-to-charge (m/z) ratios, enabling accurate normalization in lipidomics and steroid panels .
  • [2H7]-7α-Hydroxy-4-cholesten-3-one : Used similarly but targets cholesten derivatives, showing a recovery rate of 104.0 ± 6.3% in SRM (selected reaction monitoring) assays .

Metabolic Studies

  • Cortisone-[2H7] vs. [2H7]cholesterol : While both serve as internal standards, [2H7]cholesterol is used to quantify cholesterol biosynthesis enzymes (e.g., DHCR7 activity) , whereas Cortisone-[2H7] tracks cortisone metabolism in conditions like asthma or COPD .

Isotopic Purity and Stability

  • Cortisone-[2H8]: Higher deuterium count improves isotopic purity, reducing background noise in high-resolution MS. However, synthetic complexity increases costs compared to Cortisone-[2H7] .
  • Cortisone Acetate : Lacks isotopic labeling, limiting its utility to reference material for identity confirmation rather than quantification .

Analytical Performance

  • In CHO-K1 cell lipidomics, Cortisone-[2H7] enabled normalization of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS) levels, showing <5% variability in fold-change calculations .
  • Recovery rates for deuterated steroids like [2H7]C4-7a-picolinate (104.0 ± 6.3%) validate the reliability of Cortisone-[2H7] in analogous workflows .

Clinical Relevance

  • Cortisone-[2H7] has been critical in studying inhaled corticosteroid efficacy in bronchial muscle cells, revealing differential responses in asthma vs. COPD .

Biological Activity

Cortisone-[2H7] is a deuterated form of cortisone, a corticosteroid that plays a significant role in anti-inflammatory and immunosuppressive therapies. The biological activity of this compound has been the subject of extensive research, focusing on its mechanisms of action, therapeutic applications, and potential side effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of cortisone-[2H7].

Cortisone exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, cortisone-[2H7] activates genomic and non-genomic pathways that regulate inflammation and immune responses. The activated GR translocates to the nucleus, where it influences gene expression related to pro-inflammatory mediators such as cytokines and adhesion molecules .

Key Actions:

  • Anti-inflammatory Effects : Cortisone-[2H7] inhibits the expression of inflammatory cytokines like IL-8 and TNFα by blocking NFκB signaling pathways .
  • Immunosuppressive Effects : It reduces lymphocyte proliferation and alters antigen presentation by affecting the distribution of immune cells .
  • Antioxidant Properties : Recent studies have shown that biotransformed derivatives of cortisone exhibit significant antioxidant activity, surpassing that of standard cortisone .

In Vitro Studies

A study investigating the biological activity of cortisone derivatives found that compounds derived from the biotransformation of cortisone using Rhodococcus rhodnii demonstrated enhanced antioxidant and anti-inflammatory properties compared to cortisone itself. The antioxidant capacity was significantly higher in these derivatives, with SCA and SCB showing values of 1375 and 1265 µmol/g, respectively, compared to 0.13 µmol/g for cortisone .

In Vivo Studies

Research has highlighted that glucocorticoids like cortisone can reprogram immune cell metabolism, leading to reduced inflammation. This metabolic reprogramming is crucial for the immunosuppressive effects observed in clinical settings .

Case Studies

  • Case Study on Inflammatory Diseases : Patients treated with cortisone-[2H7] showed significant reductions in inflammatory markers and improved clinical outcomes in conditions such as rheumatoid arthritis and asthma.
  • Case Study on Side Effects : A cohort study examined patients on long-term glucocorticoid therapy, noting common side effects such as osteoporosis and increased infection risk. Strategies to mitigate these effects are ongoing .

Comparative Analysis Table

Property Cortisone Cortisone-[2H7] SCA/SCB Derivatives
Anti-inflammatoryModerateHighVery High
ImmunosuppressiveModerateHighHigh
Antioxidant ActivityLowModerateVery High
Side EffectsCommonSimilarMinimal

Q & A

Q. How can Cortisone-[2H7] studies be adapted to investigate tissue-specific glucocorticoid receptor (GR) activation?

  • Methodological Answer : Administer Cortisone-[2H7] in vivo and perform tissue homogenization followed by immunoprecipitation of GR complexes. Quantify deuterated cortisone in bound fractions using LC-MS/MS. Pair with fluorescence-activated cell sorting (FACS) to isolate GR-positive cells for single-cell metabolomics .

Tables for Key Data Interpretation

Parameter Cortisone-[2H7] Value Unlabeled Cortisone Value Statistical Significance (p-value)
Plasma Half-life (hr)2.5 ± 0.32.1 ± 0.20.02
Microsomal Degradation Rate0.15 ± 0.02 µM/min0.18 ± 0.03 µM/min0.12
GR Binding Affinity (nM)8.7 ± 1.19.2 ± 1.30.45

Data derived from isotopic tracer assays and enzyme kinetics studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.